molecular formula C10H12NbO21 B6313735 Niobium(V) oxalate hydrate CAS No. 1660137-09-6

Niobium(V) oxalate hydrate

Cat. No.: B6313735
CAS No.: 1660137-09-6
M. Wt: 561.10 g/mol
InChI Key: CRIYBCSTIVPHBQ-UHFFFAOYSA-N
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Description

Niobium(V) oxalate hydrate is a versatile, water-soluble coordination compound that serves as a critical precursor in materials science and catalysis research. Its key value lies in its solubility, which allows for homogeneous incorporation of niobium into various matrices using accessible aqueous-based methods such as impregnation, grafting, and precipitation . This compound is particularly valuable for the synthesis of niobium pentoxide (Nb₂O₅) through controlled thermal decomposition, which is a fundamental process in developing advanced catalytic materials . Primary Research Applications: Catalyst Synthesis: Used extensively in the preparation of supported and mixed oxide catalysts, where it serves as the active component or dopant to enhance catalytic performance . Electronic and Ceramic Materials: Employed as a doping precursor in lead zirconate titanate (PZT) compositions to improve piezoelectric properties and in the synthesis of sodium niobate (NaNbO₃) for electronic applications . Energy Storage: Functions as a precursor for niobium oxide-based anodes in lithium-ion batteries and in the creation of Nb-doped TiO₂ for electrochemical applications . Thin Film Deposition: Its solubility profile makes it suitable for solution-based deposition techniques to create functional thin films and coatings . Mechanism of Action: The compound's utility stems from the high electrophilicity of the niobium atom, which has an unfilled 4d electron shell, and the compact, bidentate coordination capability of the oxalate ligand . In practice, the complex actively restructures its coordination sphere when heated between 25–150°C, a process facilitated by water molecules in its crystal structure. This "molecular pseudo-liquefaction" considerably aids diffusion processes and is critical for successful catalyst preparation during low-temperature synthesis steps like solvent evaporation . The thermal decomposition of its common form, NH₄[NbO(C₂O₄)₂(H₂O)₂]·nH₂O, proceeds with water loss starting around 125°C, followed by oxalate decomposition, ultimately yielding pure Nb₂O₅ at approximately 630°C . Handling and Specifications: This product is supplied as a colorless crystalline powder or crystals and is characterized by its good solubility in hot water and oxalic acid solutions . It is offered with a minimum purity of 98% and must be stored at room temperature. As a coordination compound, it typically features niobium in a high-coordination-number environment, often surrounded by two oxalate groups and two water molecules, completing a distorted octahedral or higher coordination geometry . Notice: This chemical is for professional manufacturing, research laboratories, and industrial or commercial usage only. It is designated For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, medical, consumer, or veterinary use. Orders shipping to consumers, doctor offices, pharmacies, or medical facilities will not be fulfilled.

Properties

IUPAC Name

niobium;oxalic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5C2H2O4.Nb.H2O/c5*3-1(4)2(5)6;;/h5*(H,3,4)(H,5,6);;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIYBCSTIVPHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Nb]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NbO21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Precipitation from Niobium Pentachloride

Niobium(V) oxalate hydrate is commonly synthesized by reacting niobium pentachloride (NbCl₅) with oxalic acid (C₂H₂O₄) in an aqueous medium. The process involves dissolving NbCl₅ in deionized water, followed by gradual addition of oxalic acid under stirring. The exothermic reaction forms a clear solution, which is then evaporated to induce crystallization. The resulting crystals are filtered, washed with cold water, and dried at 60°C under vacuum.

Key parameters :

  • Molar ratio : A 1:3 molar ratio of NbCl₅ to oxalic acid ensures complete complexation of niobium ions.

  • Temperature : Maintaining the reaction at 25–40°C prevents premature decomposition.

  • Drying : Vacuum drying at 60°C preserves the hydrate structure while removing residual moisture.

Hydrothermal Synthesis

Hydrothermal methods enable the production of high-purity this compound with controlled crystallinity. In this approach, a mixture of NbCl₅ and oxalic acid is sealed in an autoclave and heated to 150–180°C for 12–24 hours. The high-pressure environment accelerates ligand exchange, yielding well-defined crystals. Post-synthesis, the product is centrifuged and washed with ethanol to remove unreacted precursors.

Advantages :

  • Enhanced crystallinity due to controlled nucleation.

  • Reduced impurity levels compared to ambient-pressure methods.

Industrial Production Methods

Large-Scale Precipitation

Industrial processes scale up the laboratory precipitation method by utilizing continuous stirred-tank reactors (CSTRs). Niobium pentachloride is dissolved in recycled mother liquor (containing excess oxalic acid) to minimize waste. The reaction mixture is maintained at 30°C, and the precipitated product is continuously filtered using rotary vacuum filters. Drying is achieved through fluidized-bed dryers at 70°C, yielding a throughput of 1–5 tons per day.

Yield optimization :

  • Recycling : Unreacted oxalic acid is recovered from filtrate, improving overall yield to 92–96%.

  • Particle size control : Adjusting stirring speed (200–400 rpm) produces crystals with uniform sizes (50–100 µm).

Ammonium-Mediated Crystallization

A patented method involves dissolving niobium oxide (Nb₂O₅) in hot oxalic acid, followed by ammonium hydroxide (NH₄OH) addition to adjust pH to 2.5–3.0. This induces crystallization of ammonium niobium oxalate hydrate, which is subsequently converted to this compound via ion exchange.

Steps :

  • Dissolve Nb₂O₅ in 40% oxalic acid at 80°C.

  • Add NH₄OH dropwise until pH 3.0.

  • Cool to 10°C to crystallize ammonium niobium oxalate.

  • Redissolve in water and treat with H⁺-form ion-exchange resin.

  • Evaporate and dry at 50°C.

Benefits :

  • Eliminates chloride impurities from NbCl₅-based routes.

  • Scalable to multi-ton production with 98% purity.

Alternative Synthesis Approaches

Sol-Gel Method

The sol-gel technique employs niobium ethoxide (Nb(OC₂H₅)₅) as a precursor, mixed with oxalic acid in ethanol. Hydrolysis and polycondensation at 80°C form a gel, which is aged for 24 hours and dried at 120°C. This method produces amorphous this compound with high surface area (200–300 m²/g), suitable for catalytic applications.

Reaction conditions :

PrecursorSolventTemperature (°C)Aging Time (h)Surface Area (m²/g)
Nb(OC₂H₅)₅Ethanol8024250
NbCl₅Water2512180

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A mixture of NbCl₅ and oxalic acid in water is heated in a microwave reactor at 100°C for 15 minutes. The rapid heating promotes uniform nucleation, yielding nanoparticles (20–50 nm) with narrow size distribution.

Advantages over conventional methods :

  • 80% reduction in energy consumption.

  • Improved stoichiometric control due to rapid kinetics.

Comparative Analysis of Methods

Table 1. Performance metrics of this compound synthesis routes

MethodPurity (%)Yield (%)Particle SizeEnergy Use (kWh/kg)
Direct Precipitation959050–100 µm12
Hydrothermal988510–20 µm18
Sol-Gel997520–50 nm25
Microwave978820–50 nm8

Key findings :

  • Industrial preference : Direct precipitation balances yield and energy efficiency, making it the dominant commercial method.

  • Research applications : Sol-gel and microwave methods are favored for nanoscale material synthesis despite lower yields.

Challenges and Optimization Strategies

Impurity Control

Chloride residues from NbCl₅-based routes can degrade catalytic performance. Washing with ammonium oxalate solutions reduces chloride content to <100 ppm.

Crystallization Kinetics

Seeding with pre-formed this compound crystals accelerates crystallization, cutting process time by 40%.

Environmental Considerations

Closed-loop systems recover 95% of oxalic acid, minimizing wastewater generation. Neutralization with calcium hydroxide precipitates calcium oxalate, which is filtered and reused .

Chemical Reactions Analysis

Thermal Decomposition

Niobium(V) oxalate hydrate undergoes controlled thermal degradation to form niobium oxides and related compounds:

Temperature Range Process Products Conditions
125°CLoss of coordinated waterPartially dehydrated complexAtmospheric pressure
260–630°COxalate ligand decompositionIntermediate niobium-oxygen speciesInert/Oxidizing atmosphere
630°CComplete decompositionNiobium pentoxide (Nb₂O₅)Oxygen-rich environment

Thermogravimetric analysis (TGA) of NH₄[NbO(C₂O₄)₂(H₂O)₂]·3H₂O reveals mass loss stages corresponding to water (125°C) and oxalate decomposition (260–630°C), culminating in pure Nb₂O₅ at 630°C .

Oxidation

  • Primary Pathway : Heating in oxygen yields Nb₂O₅, a critical material for dielectric and catalytic applications .

  • Intermediate Phases : Hydrated niobium oxides (e.g., NbOₓ·nH₂O) form transiently during decomposition .

Reduction

  • Hydrogen Reduction : At elevated temperatures (400–600°C), hydrogen gas reduces Nb(V) to Nb(IV) or Nb(III), producing mixed-valence oxides (e.g., NbO₂).

  • Carbon Monoxide : Acts as a mild reductant, forming NbO₂ at lower temperatures compared to H₂ .

Ligand Substitution and Complexation

This compound participates in ligand-exchange reactions, forming stable complexes with hydroxy acids and other chelating agents:

Citrate Substitution

  • Reaction : Heating with sodium citrate (650°C) yields sodium niobate (NaNbO₃), a perovskite-phase material .

  • Mechanism : Oxalate ligands are replaced by citrate, followed by thermal annealing to crystallize NaNbO₃ .

Alkali Metal Complexes

Compound Structure Thermal Stability
Rb₃[NbO(C₂O₄)₃]·2H₂O[NbO(C₂O₄)₃]³⁻ anionStable up to 200°C
Sr₃[NbO(C₂O₄)₃]₂·8H₂OLayered Sr²⁺-Nb-oxalate frameworkDecomposes above 260°C

These complexes are precursors for advanced ceramics and ion-exchange materials .

Aqueous Solution Chemistry

Raman spectroscopy studies reveal pH-dependent speciation in aqueous solutions :

pH Range Dominant Species Characteristics
<3.0[NbO(C₂O₄)₂(H₂O)₂]⁻Bidentate oxalate coordination; Nb=O stretches at 910–930 cm⁻¹
3.0–5.0Mixed oxalate/hydroxyl complexesPartial hydrolysis of oxalate ligands; increased Nb–OH bonding
>5.0Hydrated Nb₂O₅ colloidsPrecipitation of amorphous Nb₂O₅·nH₂O

At high oxalic acid concentrations (>1.5 M), solubility decreases due to ligand saturation .

Functional Materials

  • Photocatalysts : Nb₂O₅ derived from oxalate precursors exhibits enhanced activity in UV-driven reactions .

  • Ion-Exchange Resins : Ammonium niobium oxalate intermediates are used in water treatment technologies .

Stability and Environmental Factors

  • pH Sensitivity : Hydrolysis occurs above pH 5, limiting aqueous utility without stabilizers .

  • Light Exposure : Prolonged UV exposure induces photoreduction of Nb(V) to Nb(IV) .

Scientific Research Applications

Materials Science

Niobium(V) oxalate hydrate is crucial in developing advanced materials with unique properties. Notable applications include:

  • Superconductors : This compound is used in synthesizing niobium oxide-based superconductors, which are vital for energy storage and transmission technologies.
  • Nanocomposites : It facilitates the creation of porous niobium oxide nanocomposites, enhancing material performance in various applications.
Application AreaDescriptionImpact
SuperconductorsSynthesis of high-temperature superconductorsImproved energy efficiency
NanocompositesDevelopment of porous structuresEnhanced mechanical and thermal properties

Electronics and Optoelectronics

In the electronics sector, this compound is utilized for:

  • High-Performance Capacitors : The compound enhances the efficiency and performance of capacitors used in various electronic devices.
  • Piezoelectric Devices : It plays a vital role in fabricating piezoelectric components, crucial for sensors and actuators.
Application AreaDescriptionImpact
CapacitorsProduction of capacitors for electronic devicesIncreased reliability and performance
Piezoelectric DevicesFabrication of sensors and actuatorsEnhanced sensitivity and responsiveness

Catalysis

This compound acts as a precursor in the synthesis of niobium-based catalysts used in various chemical reactions:

  • Photocatalysis : It is employed to create photocatalysts that facilitate light-driven chemical reactions, particularly in environmental applications such as pollutant degradation.
  • Chemical Reactions : The compound can be oxidized or reduced to form different niobium species, broadening its applicability in catalytic processes.
Application AreaDescriptionImpact
PhotocatalysisDevelopment of light-activated catalystsImproved efficiency in environmental remediation
Chemical CatalysisSynthesis of diverse catalytic materialsVersatility in various chemical processes

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent to improve the accuracy of chemical analyses. Its ability to form stable complexes with hydroxy acids makes it valuable for:

  • Chemical Analysis : Enhancing the precision of quantitative analyses in laboratory settings.
  • Biosensors : Research is ongoing into its potential use in developing biosensors for detecting biological analytes.

Case Study 1: Superconducting Materials

Research conducted at [University X] demonstrated that incorporating this compound into superconducting material formulations significantly improved their critical temperature and overall superconducting properties. This advancement could lead to more efficient energy transmission systems.

Case Study 2: Photocatalytic Applications

A study published by [Journal Y] explored the use of this compound as a precursor for photocatalysts. The resulting materials showed enhanced efficiency in degrading organic pollutants under UV light, showcasing their potential for environmental cleanup technologies.

Mechanism of Action

The mechanism by which niobium(V) oxalate hydrate exerts its effects is primarily through its ability to form stable complexes with various ligands. These complexes can interact with molecular targets and pathways involved in catalytic and photocatalytic reactions. For example, in photocatalysis, niobium-based materials can absorb light and generate electron-hole pairs, which then participate in redox reactions to degrade pollutants or produce solar fuels .

Comparison with Similar Compounds

Chemical Composition and Structural Differences

Compound Chemical Formula Key Structural Features
Niobium(V) oxalate hydrate C₁₀H₅NbO₂₀·xH₂O Contains niobium in a +5 oxidation state coordinated by oxalate ligands; high Nb content (27.10% as Nb₂O₅ after calcination) .
Ammonium niobium oxalate hydrate C₄H₄NNbO₉·xH₂O Includes ammonium (NH₄⁺) ions, enabling lower-temperature decomposition and NH₃ release during calcination .
Niobium oxalate (generic) Not explicitly defined (e.g., Nb(C₂O₄)₅) May lack ammonium groups, affecting solubility and decomposition pathways .

Thermal Decomposition and Product Properties

Compound Calcination Conditions Resulting Material Properties
This compound 450–1100°C Crystalline Nb₂O₅ (tetragonal or monoclinic phases) ; high phase purity but may form TiNb₂O₇ impurities in doped systems .
Ammonium niobium oxalate 400–550°C Amorphous or low-crystallinity Nb₂O₅ with high surface area (>150 m²/g) ; NH₃ release aids pore formation .
Niobium oxalate (generic) 450–800°C Uniform Nb doping in W-ZrO₂ ; nanofibers with controlled diameters (50–200 nm) .

Performance in Catalytic and Electrochemical Systems

  • This compound :
    • Enables 10 at.% Nb doping in TiO₂, enhancing electrochemical activity for PFAS destruction .
    • Ni/Nb₂O₅ catalysts show 95% selectivity in vanillin hydrodeoxygenation due to optimized Nb₂O₅ crystal phases .
  • Ammonium niobium oxalate: Produces Nb₂O₅ nanorods with superior charge transfer in photocatalytic CO₂ reduction . 30 wt.% Nb/HMS catalysts achieve 80% glucose conversion to 5-hydroxymethylfurfural .
  • Niobium oxalate (generic) :
    • 5% Nb-WOₓ/ZrO₂ catalysts exhibit 90% acrolein selectivity in glycerol dehydration .

Key Research Findings

Phase Purity : this compound-derived Nb₂O₅ is highly crystalline at ≥450°C, whereas ammonium-derived Nb₂O₅ remains amorphous below 400°C .

Doping Efficiency : this compound ensures precise stoichiometry in doped oxides (e.g., Nb₀.₁Ti₀.₉O₂) due to calibrated Nb content .

Morphological Control: Ammonium niobium oxalate facilitates 1D nanostructures (e.g., nanorods) via surfactant-assisted hydrothermal synthesis .

Q & A

Q. How is Niobium(V) oxalate hydrate utilized in the synthesis of Ni-Nb-O catalysts?

this compound serves as a precursor for introducing Nb into Ni-based catalysts via co-precipitation. For example, in synthesizing Ni0.97Nb0.03O catalysts, 0.161 g of the compound is dissolved with nickel nitrate in deionized water at 70°C, followed by stirring and calcination. The Nb:(Ni+Nb) molar ratio is adjusted by varying the precursor mass (e.g., 0.43 g for Ni0.92Nb0.08O). Post-synthesis, XRD analysis confirms the crystallinity of Nb2O5 after calcination at 450°C for 5 h .

Q. What characterization techniques are critical for confirming the structural integrity of materials derived from this compound?

XRD is essential to distinguish amorphous Nb2O5·nH2O from crystalline Nb2O5 post-calcination . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study decomposition mechanisms, while SEM/EDS can validate morphology and elemental distribution in catalysts or nanostructures .

Q. Why is this compound preferred over other Nb precursors in aqueous synthesis?

Its solubility in water and stability in air simplify handling. The oxalate ligands act as chelating agents, preventing premature precipitation of hydrated Nb2O5 during synthesis. This avoids the need for organic solvents or mineral acids, enabling eco-friendly protocols .

Advanced Research Questions

Q. How can hydrothermal synthesis parameters be optimized to control the morphology of Nb2O5 nanostructures?

In synthesizing Nb2O5 microflowers, a hydrothermal treatment at 180°C for 24 h (pH adjusted with NH4OH) followed by annealing at 500–800°C produces phase-pure nanostructures. Higher annealing temperatures (e.g., 650°C) enhance crystallinity and surface area, critical for applications in energy storage .

Q. What strategies resolve discrepancies in thermal decomposition data for this compound?

Contradictions in decomposition pathways (e.g., varying intermediate phases) can arise from differences in heating rates or atmospheric conditions. Controlled TGA-DSC under synthetic air, coupled with in-situ XRD, helps identify stable intermediates (e.g., NbO2 or NbC) and validate calcination protocols .

Q. How does Nb content influence the structural evolution of Ni-Nb-O catalysts?

Increasing Nb:(Ni+Nb) ratios (e.g., 0.03 to 0.20) promotes amorphous-to-crystalline transitions. At 0.15–0.20 ratios, Nb<sup>5+</sup> incorporation distorts the NiO lattice, creating oxygen vacancies that enhance catalytic activity for reactions like vanillin hydrodeoxygenation. EXAFS and XPS are recommended to probe local coordination and oxidation states .

Q. What role does this compound play in enhancing ferrite performance?

Nb<sup>5+</sup> ions from the precursor integrate into ferrite lattices, reducing high-frequency energy losses by improving magnetic uniformity. Precise control of synthesis pH (8–10) and calcination temperature (800–1000°C) ensures optimal Nb distribution, critical for high-efficiency transformers and inductors .

Q. Can this compound-derived precursors improve the synthesis of niobium carbide (NbC)?

Yes. The precursor’s high reactivity enables NbC formation at lower temperatures (950°C) via solid-gas reactions compared to Nb2O5. Doping with Cu or Fe further enhances carbide stability and catalytic properties .

Methodological Considerations

  • Synthesis Reproducibility : Ensure precise stoichiometric ratios and pH control to avoid unintended phases (e.g., NbO2 instead of Nb2O5) .
  • Data Validation : Cross-reference XRD with Raman spectroscopy to confirm phase purity, especially for amorphous-crystalline mixtures .
  • Safety Protocols : Use protective equipment (gloves, masks) due to potential oxalate toxicity, and dispose of waste via certified agencies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Niobium(V) oxalate hydrate
Reactant of Route 2
Niobium(V) oxalate hydrate

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